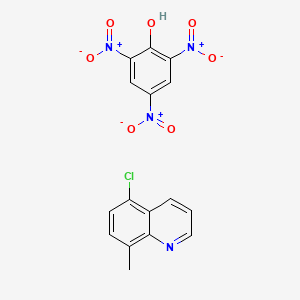
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is structurally characterized by the presence of an azetidinone ring, which is a key feature in many biologically active molecules, including antibiotics like penicillins and cephalosporins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of chloroacetyl chloride with aniline derivatives in the presence of a base like triethylamine can yield azetidin-2-one derivatives . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of azetidin-2-one derivatives often involves the use of high-throughput synthesis techniques and automated systems to ensure consistency and scalability. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like perbenzoates, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acyloxylation at the 4-position of azetidin-2-ones can yield 4-benzoyloxy- and acetoxy-substituted β-lactams .
Aplicaciones Científicas De Investigación
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction . This inhibition leads to the disruption of bacterial cell wall integrity and ultimately results in cell death.
Comparación Con Compuestos Similares
Similar Compounds
Penicillins: These are β-lactam antibiotics that also contain the azetidinone ring and are used to treat bacterial infections.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Azetidin-2-one derivatives: These compounds share the azetidinone core structure and exhibit various biological activities.
Uniqueness
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89691-19-0 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-(1-oxo-1-phenylpropan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8(10-7-11(14)13-10)12(15)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14) |
Clave InChI |
WNTNKVUJDBCHGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(=O)N1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


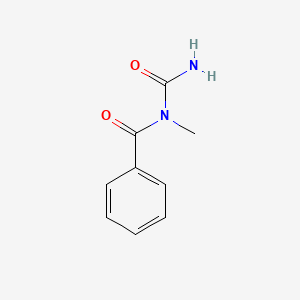


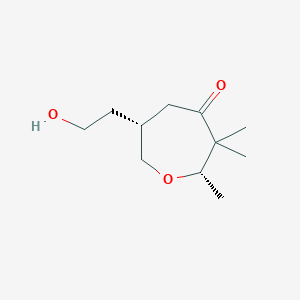



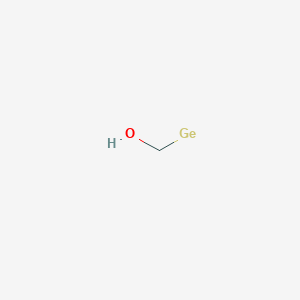
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)

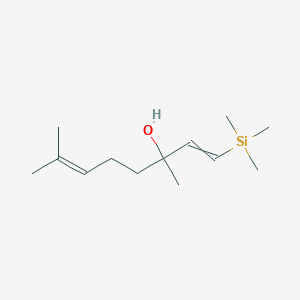
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
